2-Phenoxy-6-quinolinyl trifluoromethanesulfonate
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Overview
Description
2-phenoxy-6-quinolyl triflate is a member of the class of quinolines that is 2,6-dihydroxyquinoline in which the hydroxy group at position 2 has been converted to the corresponding phenyl ether while that at position 6 has been converted to the corresponding triflate ester. It is a member of quinolines and a triflate ester. It contains a triflate group.
Scientific Research Applications
Synthesis Techniques
The novel synthesis of pyridinyl and quinolinyl triflates, including 2-Phenoxy-6-quinolinyl trifluoromethanesulfonate, was achieved using a one-pot diazotization method. This method provided an efficient and simple approach for transforming aminopyridines and aminoquinolines into their corresponding trifluoromethanesulfonates, enhancing the versatility of these compounds in chemical synthesis (Kassanova et al., 2015).
Chemical Sensing
A study on a fluorescent Zn(2+) sensor based on the 8-aminoquinoline platform highlighted the utility of quinolinyl derivatives in developing sensors with high selectivity and sensitivity. This application demonstrates the potential of this compound in creating responsive and specific chemical sensors (Zhou et al., 2010).
Environmental Applications
A study on novel sulfonated thin-film composite nanofiltration membranes utilized compounds similar to this compound for water treatment applications. The introduction of such compounds improved the membrane's water flux and dye rejection capabilities, suggesting its potential use in environmental remediation (Liu et al., 2012).
Catalysis and Organic Synthesis
In another research, the use of aryl triflates, which includes derivatives like this compound, was explored for their role in cross-coupling reactions and as intermediates in various organic syntheses. Their utility in enhancing regio- and diastereoselectivity in reactions like the Heck reaction was particularly emphasized (Ritter, 1993).
Analytical Chemistry
The compound has also been used in the development of highly reactive ultraviolet-labeling agents for carboxylic acids in high-performance liquid chromatography, demonstrating its utility in analytical chemistry (Yasaka et al., 1990).
Properties
Molecular Formula |
C16H10F3NO4S |
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Molecular Weight |
369.3 g/mol |
IUPAC Name |
(2-phenoxyquinolin-6-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C16H10F3NO4S/c17-16(18,19)25(21,22)24-13-7-8-14-11(10-13)6-9-15(20-14)23-12-4-2-1-3-5-12/h1-10H |
InChI Key |
JCMMUUBOIDYZGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=NC3=C(C=C2)C=C(C=C3)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=C(C=C2)C=C(C=C3)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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